

Nifoxipam pharmacokinetics and metabolism

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Compound Focus: Nifoxipam

CAS No.: 74723-10-7

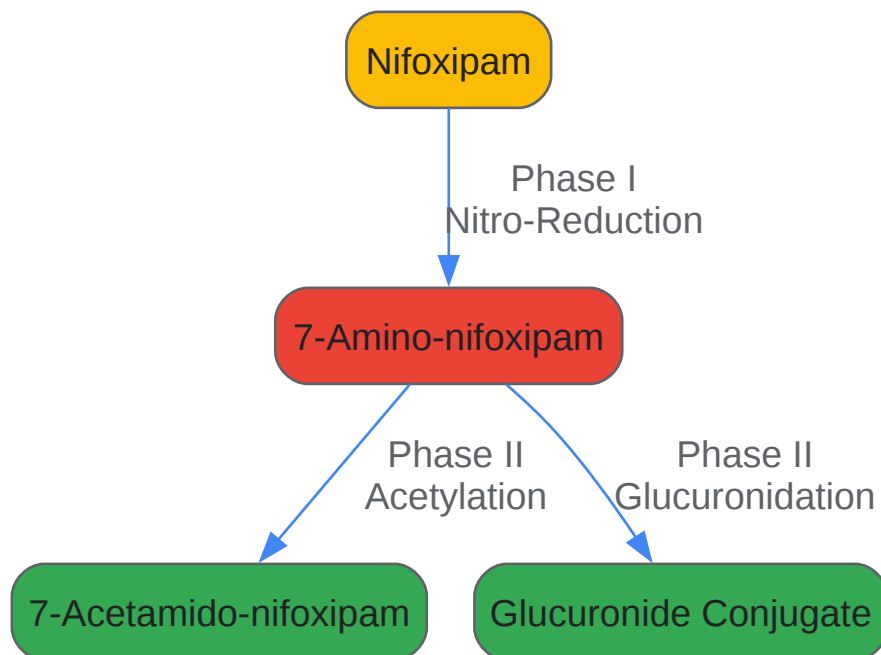
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Metabolic Pathways of Nifoxipam

The primary known metabolic pathway of **nifoxipam** is summarized in the table and diagram below [1].

Phase	Metabolic Reaction	Key Enzyme(s) / Process	Main Metabolites
Phase I	Reduction of nitro group	Nitro-reduction	7-Amino-nifoxipam
Phase II	Acetylation	N-Acetyltransferase	7-Acetamido-nifoxipam
Phase II	Glucuronidation	UGT Enzymes	Glucuronide Conjugate



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Identified in vitro and in postmortem urine analysis, this pathway suggests glucuronidation occurs directly on the 7-amino metabolite [1].

Experimental Analysis Protocols

The following methodology is adapted from a key study that identified **nifoxipam**'s urinary metabolites, which can serve as a protocol for similar analyses [1].

- **Analytical Technique:** Nano-liquid chromatography coupled to high-resolution mass spectrometry (nano-LC/HR-MS)
- **Sample Preparation:** Urine samples were hydrolyzed (if needed for conjugate analysis) and prepared for injection
- **Metabolite Identification:** Based on accurate mass measurements and fragmentation patterns compared to proposed structures
- **Key Findings:** The 7-acetamido metabolite, often in its glucuronidated form, was identified as a significant marker for **nifoxipam** consumption

Pharmacology and Toxicity Profile

Category	Details & Key Points
Pharmacology	Binds to GABA _A receptor; induces sedation, hypnosis, anxiolysis [1] [2]. Active metabolite of flunitrazepam [3] [1].
Potency & Effects	Considered less potent than other designer benzodiazepines [2]. User reports note tranquillising, sleep-prolonging effects [3] [2].
Toxicity	Animal studies show lower acute toxicity vs. flunitrazepam and lormetazepam [3]. No formal human toxicity studies; danger increases significantly with opioid co-ingestion [4].

Research Status and Data Limitations

Nifoxipam appeared as a designer benzodiazepine on the European drug market around 2015 [5]. Much of the available data is derived from **in vitro studies** or the **analysis of seized materials**, with a noted absence of formal human pharmacokinetic studies or reported intoxication cases in the scientific literature [1] [6].

The lack of human data means established parameters like **half-life, clearance, volume of distribution, oral bioavailability, and protein binding** are currently unknown. Future research should focus on quantifying these parameters and further elucidating the enzymatic pathways involved in its biotransformation.

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